

Technical Support Center: Investigating the Epacadostat ECHO-301 Trial Outcome

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Compound of Interest

Compound Name: **Epacadostat**

Cat. No.: **B1139497**

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This technical support guide provides researchers, scientists, and drug development professionals with a detailed analysis of the pivotal Phase 3 ECHO-301/KEYNOTE-252 clinical trial. The trial investigated the efficacy and safety of the IDO1 inhibitor **epacadostat** in combination with the PD-1 inhibitor pembrolizumab for unresectable or metastatic melanoma.

Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the ECHO-301 clinical trial?

The ECHO-301/KEYNOTE-252 trial was stopped in April 2018 because it failed to meet its primary endpoints. An external Data Monitoring Committee determined that the addition of **epacadostat** to pembrolizumab did not demonstrate a statistically significant improvement in Progression-Free Survival (PFS) or Overall Survival (OS) compared to pembrolizumab plus a placebo in the overall patient population.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Troubleshooting Guide: Potential Reasons for Trial Failure

This section explores the leading hypotheses for why the combination therapy did not show superior efficacy.

Q2: Was the dose of epacadostat in ECHO-301 sufficient for maximal IDO1 inhibition?

There is evidence to suggest that the dose of **epacadostat** used in the trial (100 mg twice daily) may have been insufficient to achieve maximal inhibition of the IDO1 enzyme, especially in the context of concurrent anti-PD-1 therapy.[\[4\]](#)

- Pharmacodynamic Evidence: Analysis of plasma kynurenine (KYN) levels, a downstream product of IDO1 activity, showed that while **epacadostat** blocked the increase in KYN induced by pembrolizumab, it did not normalize KYN to the levels seen in healthy controls.[\[5\]](#)
- Dose-Response Relationship: Retrospective analyses of pooled data from various **epacadostat** studies suggest that higher doses (≥ 600 mg twice daily) might be necessary to overcome the elevation of KYN associated with anti-PD-1 treatment and achieve maximal pharmacodynamic effect.[\[5\]](#)[\[6\]](#)

Q3: Did the trial design adequately address patient selection and biomarkers?

The trial enrolled a broad population of patients with unresectable or metastatic melanoma.[\[1\]](#) [\[2\]](#) While patients were stratified based on PD-L1 expression and BRAF mutation status, the trial did not select patients based on IDO1 expression levels or other biomarkers that might predict response to IDO1 inhibition.[\[1\]](#)[\[7\]](#) The lack of a predictive biomarker may have diluted the potential treatment effect in a smaller, more responsive subgroup.

Q4: Could unforeseen or complex biological mechanisms have contributed to the trial's failure?

Several complex biological factors are now believed to have played a role:

- Dual Role of Tryptophan Depletion: The foundational hypothesis was that IDO1-mediated tryptophan depletion suppresses immune cells. However, emerging research indicates that tryptophan deficiency can also be detrimental to cancer cells. By inhibiting IDO1, **epacadostat** may have inadvertently protected the cancer cells from this stress, counteracting the intended immune-enhancing effect.[\[8\]](#)

- Non-Enzymatic IDO1 Signaling: Recent studies suggest that **epacadostat** might enhance the non-enzymatic, signaling functions of the IDO1 protein. This could potentially activate immunosuppressive pathways, thereby negating the benefits of blocking its enzymatic activity.[9][10]
- Metabolic Escape Pathways: Tumors may adapt to IDO1 inhibition by upregulating alternative pathways for tryptophan metabolism or by increasing the activity of pathways that generate NAD+, another critical metabolite. These metabolic adaptations can suppress CD8+ T cells and allow tumors to evade the intended therapeutic effect.[11]
- Redundancy with Other Enzymes: The high selectivity of **epacadostat** for IDO1 meant it did not inhibit other tryptophan-catabolizing enzymes like IDO2 or Tryptophan 2,3-dioxygenase (TDO).[12] Preclinical evidence suggests that tumors might bypass a highly selective IDO1 blockade, indicating that targeting multiple pathways could be more effective.[4]

Experimental Protocols and Data

Q5: What was the experimental design and methodology of the ECHO-301 trial?

ECHO-301/KEYNOTE-252 was a Phase 3, international, randomized, double-blind, placebo-controlled study.[1][2]

Table 1: ECHO-301/KEYNOTE-252 Trial Design

Parameter	Description
Trial Identifier	NCT02752074 [1] [2]
Patient Population	Over 700 patients with unresectable or metastatic melanoma (Stage III or IV) who were previously untreated with PD-1/PD-L1 inhibitors. [1] [2]
Treatment Arms	1:1 randomization to either: • Arm 1: Epacadostat (100 mg orally, twice daily) + Pembrolizumab (200 mg IV, every 3 weeks) • Arm 2: Placebo + Pembrolizumab (200 mg IV, every 3 weeks) [2]
Stratification Factors	Tumor PD-L1 expression (positive vs. negative/indeterminate) and BRAF V600 mutation status. [1] [2]
Primary Endpoints	1. Progression-Free Survival (PFS) per RECIST v1.1 2. Overall Survival (OS) [1] [2]
Secondary Endpoints	Objective Response Rate (ORR), duration of response, safety, and tolerability. [1]

Q6: What were the quantitative efficacy and safety results from the trial?

The addition of **epacadostat** to pembrolizumab showed no clinical benefit over pembrolizumab alone. The safety profile was generally consistent with previous studies of the combination.
[\[1\]](#)
[\[7\]](#)

Table 2: Summary of Efficacy Results (Intention-to-Treat Population)

Endpoint	Epacadostat + Pembrolizumab (n=354)	Placebo + Pembrolizumab (n=352)	Hazard Ratio (95% CI)	P-value (one-sided)
Median PFS	4.7 months	4.9 months	1.00 (0.83–1.21)	0.52[2]
12-Month PFS Rate	37%	37%	N/A	N/A[7]
Median OS	Not Reached	Not Reached	1.13 (0.86–1.49)	0.81[2]
12-Month OS Rate	74%	74%	N/A	N/A[7]
ORR	34.2%	31.5%	N/A	N/A[7]

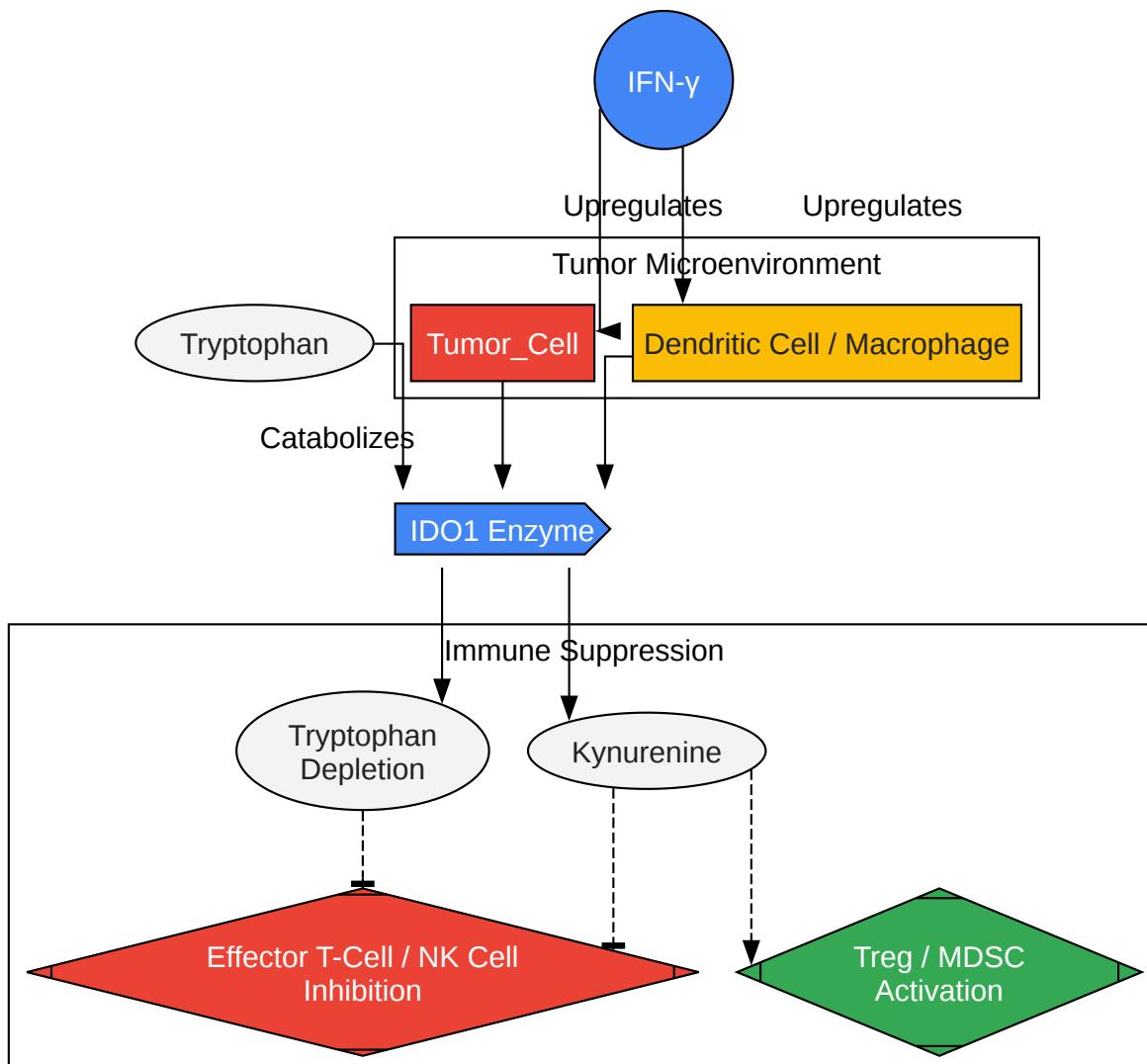
Table 3: Summary of Treatment-Related Adverse Events (AEs)

Adverse Event Category	Epacadostat + Pembrolizumab (n=353)	Placebo + Pembrolizumab (n=352)
Any Grade ≥ 3 AE	21.8%	17.0%[7]
Most Common Grade ≥ 3 AE	Lipase Increase (4%)	Lipase Increase (3%)[2]
Serious AEs	10%	9%[2]
Treatment-Related Deaths	0	0[2]

Visualizations: Pathways and Workflows

IDO1 Signaling Pathway

The IDO1 enzyme is a key regulator of immune tolerance.[13] It catabolizes the essential amino acid tryptophan into kynurenine.[13][14] This process suppresses the function of effector T cells and Natural Killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), creating an immunosuppressive tumor microenvironment.[13][15]

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Caption: The IDO1 pathway leads to immune suppression.

Proposed Combination Therapy Mechanism

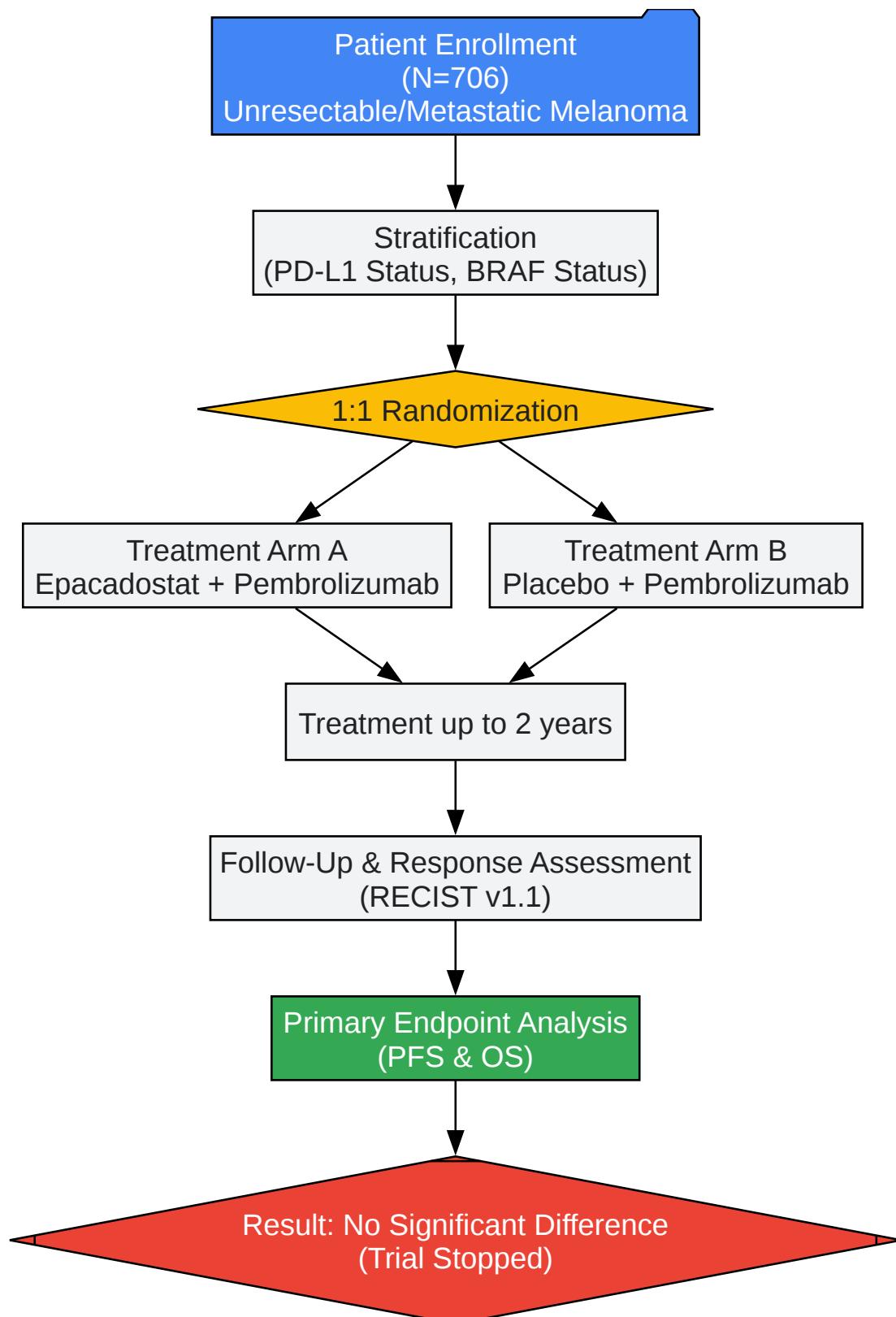
The rationale for combining **epacadostat** with pembrolizumab was to create a synergistic anti-tumor effect. Pembrolizumab (an anti-PD-1 antibody) blocks the PD-1/PD-L1 checkpoint,

"releasing the brakes" on T-cells. **Epacadostat** was intended to inhibit IDO1, preventing tryptophan depletion and kynureneine production, thereby reducing the immunosuppressive environment and further enhancing the T-cell response.

Caption: Proposed synergy of Pembrolizumab and **Epacadostat**.

ECHO-301 Experimental Workflow

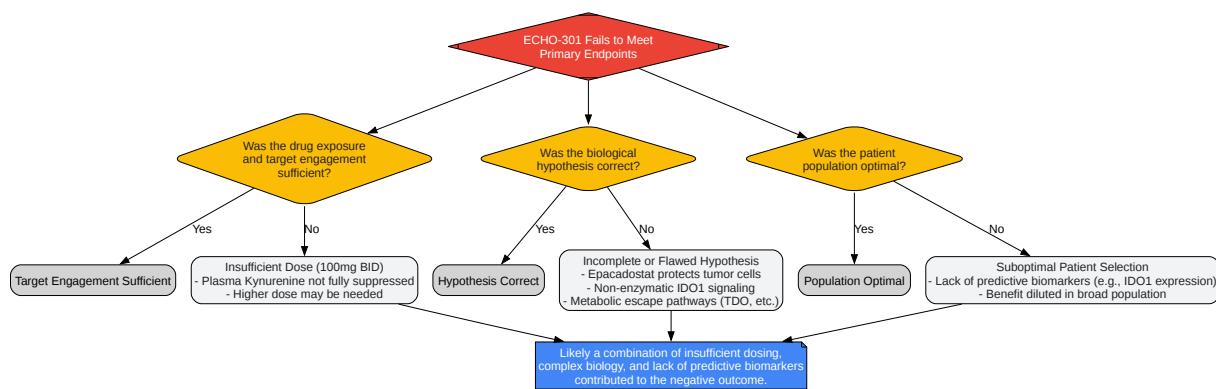
The diagram below outlines the logical flow of the ECHO-301 clinical trial from patient enrollment to endpoint analysis.

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Caption: High-level workflow of the ECHO-301 clinical trial.

Logical Flow of Potential Failure Mechanisms

This diagram illustrates the key hypotheses investigated as potential reasons for the trial's negative outcome.



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Caption: Decision tree exploring reasons for trial failure.

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